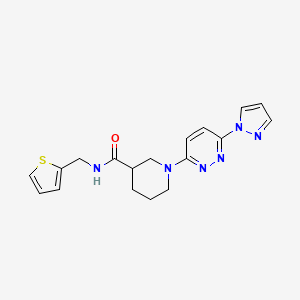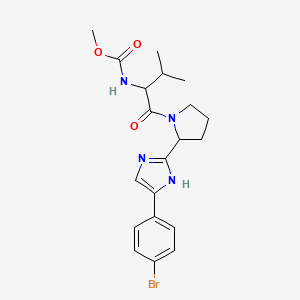
Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate” is also known as α-PHiP or α-PiHP . It is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .
Synthesis Analysis
The synthesis of similar compounds involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then used as the starting material for the synthesis of derivatives .Molecular Structure Analysis
The molecular formula of this compound is C11H12BrNO . The structure includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intramolecular cyclization and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The molecular weight of this compound is 254.12 g/mol . Other physical and chemical properties are not available from the current search results.科学的研究の応用
Anticancer Properties
Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate exhibits potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. The compound’s unique structure may interfere with key cellular pathways, making it an interesting candidate for further investigation .
Anti-Inflammatory Activity
The pyrrolidine ring in this compound contributes to its anti-inflammatory properties. By modulating immune responses and cytokine production, it could potentially alleviate inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Neuroprotective Effects
Studies suggest that Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate may protect neurons from oxidative stress and neurodegenerative processes. Its ability to cross the blood-brain barrier makes it an intriguing candidate for neuroprotection .
Antiviral Properties
The compound’s unique structure could potentially interfere with viral replication. Researchers have investigated its effects against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Analgesic Activity
Pyrrolidine derivatives often exhibit analgesic properties. Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate may act as a pain-relieving agent, making it relevant for pain management research .
Metabolic Disorders
The carbamate moiety in the compound suggests potential applications in metabolic disorders. Researchers have explored its effects on glucose metabolism, insulin sensitivity, and lipid profiles .
Safety and Hazards
作用機序
The compound also contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
The bromophenyl group in the compound might be involved in the formation of carbon-carbon bonds through Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
特性
IUPAC Name |
methyl N-[1-[2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O3/c1-12(2)17(24-20(27)28-3)19(26)25-10-4-5-16(25)18-22-11-15(23-18)13-6-8-14(21)9-7-13/h6-9,11-12,16-17H,4-5,10H2,1-3H3,(H,22,23)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHRRTXGQGGNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)
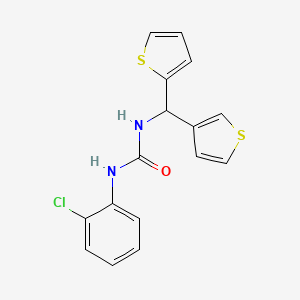
![N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2560161.png)
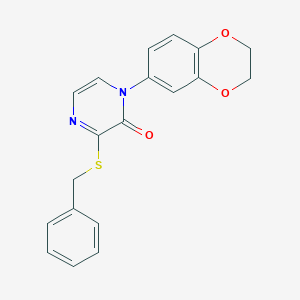
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2560168.png)
![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560169.png)
![1-Cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea](/img/structure/B2560170.png)
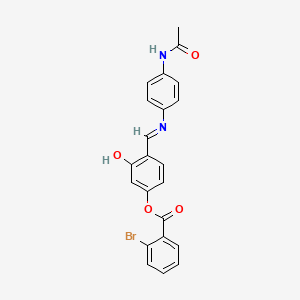
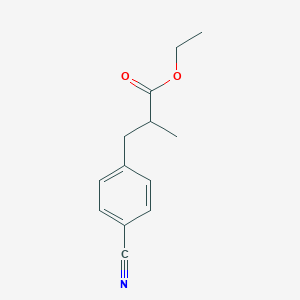
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2560175.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2560176.png)
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2560177.png)
![1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone](/img/structure/B2560178.png)
